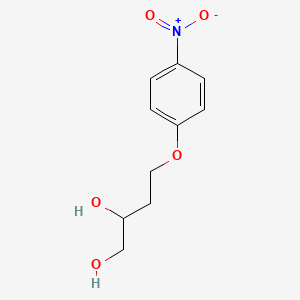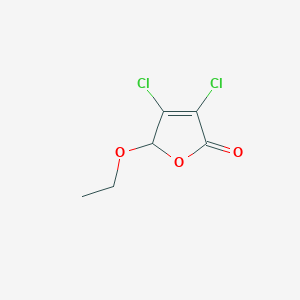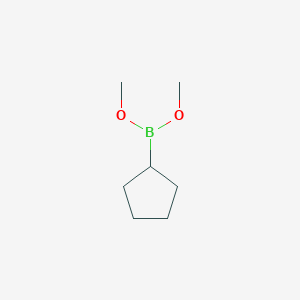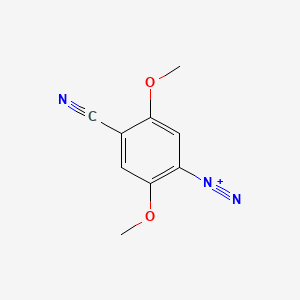
4-Cyano-2,5-dimethoxybenzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2,5-dimethoxybenzenediazonium is an organic compound with the molecular formula C9H8N3O2+. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-dimethoxybenzenediazonium typically involves the diazotization of 4-cyano-2,5-dimethoxyaniline. The process includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to stabilize the diazonium ion.
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2,5-dimethoxybenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions are usually performed in alkaline or neutral conditions using phenols or aromatic amines as coupling partners.
Major Products:
Scientific Research Applications
4-Cyano-2,5-dimethoxybenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology and Medicine: The compound is used in the development of diagnostic assays and as a reagent in biochemical research.
Industry: It is employed in the production of pigments and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-dimethoxybenzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
2,5-Dimethoxybenzenediazonium: Similar in structure but lacks the cyano group.
4-Cyano-2,5-dimethoxyphenylamine: The precursor to the diazonium salt.
Uniqueness: 4-Cyano-2,5-dimethoxybenzenediazonium is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. The cyano group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
46300-01-0 |
|---|---|
Molecular Formula |
C9H8N3O2+ |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
4-cyano-2,5-dimethoxybenzenediazonium |
InChI |
InChI=1S/C9H8N3O2/c1-13-8-4-7(12-11)9(14-2)3-6(8)5-10/h3-4H,1-2H3/q+1 |
InChI Key |
SMAINMIHMWGFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
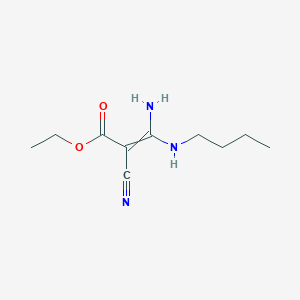
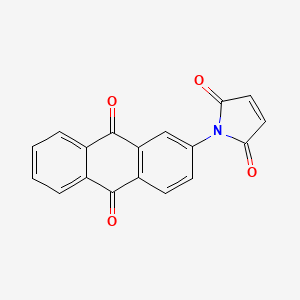
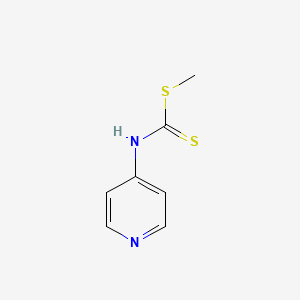

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

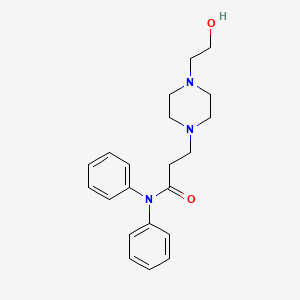
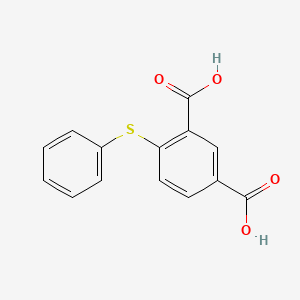
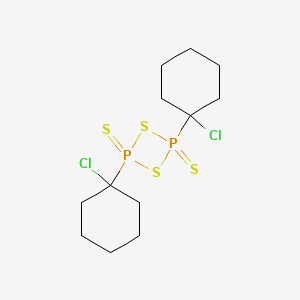
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
